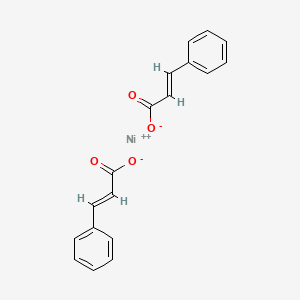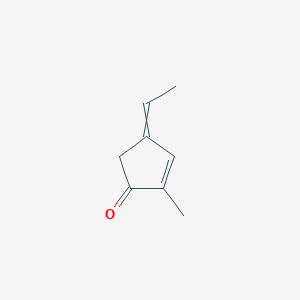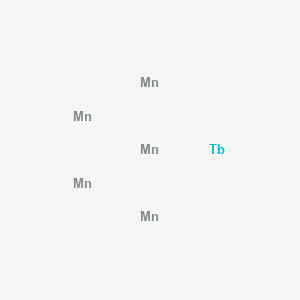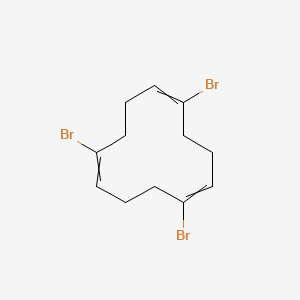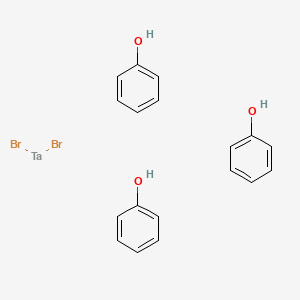
Phenol--dibromotantalum (3/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenol–dibromotantalum (3/1) typically involves the reaction of phenol with a tantalum bromide precursor under controlled conditions. One common method is to react phenol with tantalum pentabromide (TaBr5) in an inert solvent such as toluene or dichloromethane. The reaction is usually carried out at elevated temperatures (around 80-100°C) to facilitate the formation of the coordination complex. The reaction can be represented as follows:
3C6H5OH+TaBr5→(C6H5OH)3TaBr2+3HBr
Industrial Production Methods
Industrial production of phenol–dibromotantalum (3/1) may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Phenol–dibromotantalum (3/1) can undergo various chemical reactions, including:
Oxidation: The phenol moiety can be oxidized to form quinones or other oxidized derivatives.
Reduction: The tantalum center can be reduced under specific conditions to form lower oxidation state tantalum compounds.
Substitution: The bromine atoms in dibromotantalum can be substituted with other ligands such as chloride or alkoxide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Ligand exchange reactions can be carried out using reagents like sodium chloride (NaCl) or sodium alkoxides (NaOR).
Major Products Formed
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Lower oxidation state tantalum compounds.
Substitution: Tantalum complexes with different ligands.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other tantalum-containing compounds and coordination complexes.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in catalysis and materials science for the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of phenol–dibromotantalum (3/1) involves the coordination of phenol molecules to the tantalum center. The phenol ligands can interact with various molecular targets through hydrogen bonding and π-π interactions. The tantalum center can participate in redox reactions and facilitate electron transfer processes. The overall mechanism depends on the specific application and the molecular environment in which the compound is used.
Comparison with Similar Compounds
Phenol–dibromotantalum (3/1) can be compared with other similar compounds such as:
Phenol–dichlorotantalum (3/1): Similar coordination compound with chlorine atoms instead of bromine.
Phenol–dibromoniobium (3/1): Similar coordination compound with niobium instead of tantalum.
Phenol–dibromovanadium (3/1): Similar coordination compound with vanadium instead of tantalum.
Uniqueness
Phenol–dibromotantalum (3/1) is unique due to the specific combination of phenol and dibromotantalum, which imparts distinct chemical properties and reactivity. The presence of bromine atoms and the tantalum center provides unique opportunities for redox chemistry and coordination interactions, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
65924-08-5 |
|---|---|
Molecular Formula |
C18H18Br2O3Ta |
Molecular Weight |
623.1 g/mol |
IUPAC Name |
dibromotantalum;phenol |
InChI |
InChI=1S/3C6H6O.2BrH.Ta/c3*7-6-4-2-1-3-5-6;;;/h3*1-5,7H;2*1H;/q;;;;;+2/p-2 |
InChI Key |
SVEVLUULBUFNHS-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)O.C1=CC=C(C=C1)O.C1=CC=C(C=C1)O.Br[Ta]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


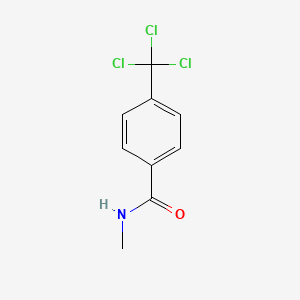
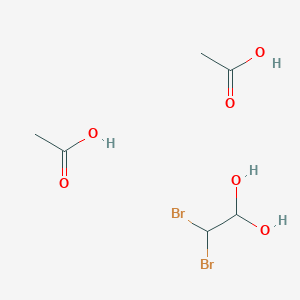
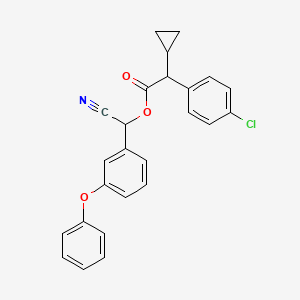
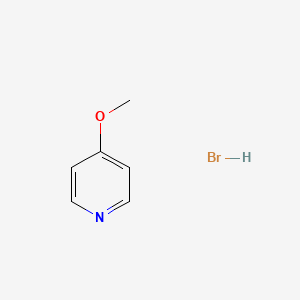
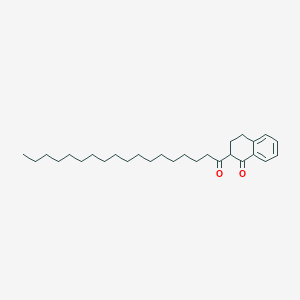
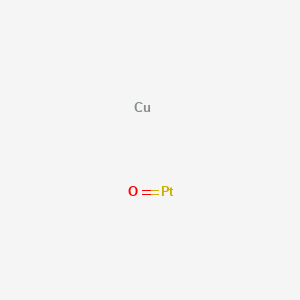
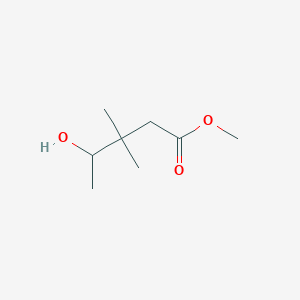
![4-[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]pyrimidine](/img/structure/B14488569.png)
![2-[1-(4-Chlorophenyl)propylidene]hydrazine-1-carbothioamide](/img/structure/B14488572.png)

